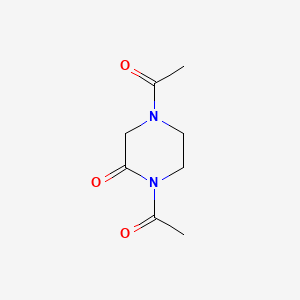

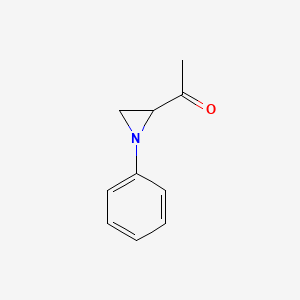

![molecular formula C5H10O5 B584066 L-[5-13C]xylose CAS No. 478506-64-8](/img/structure/B584066.png)

L-[5-13C]xylose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-[5-13C]xylose is a labeled form of xylose, a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and the “[5-13C]” indicates that the carbon-5 position in the xylose molecule is enriched with the carbon-13 isotope. This isotopic labeling is useful in various scientific studies, particularly in metabolic and biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of L-[5-13C]xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is the fermentation of xylose using microorganisms that can incorporate the carbon-13 isotope into the sugar during their metabolic processes .

Industrial Production Methods

Industrial production of this compound often involves the use of labeled precursors in microbial fermentation processes. For example, yeast strains can be engineered to metabolize labeled glucose or other carbon-13 enriched substrates to produce this compound . The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of the labeled sugar.

Analyse Chemischer Reaktionen

Types of Reactions

L-[5-13C]xylose can undergo various chemical reactions, including:

Oxidation: Conversion to xylonic acid using oxidizing agents.

Reduction: Reduction to xylitol using reducing agents like sodium borohydride.

Substitution: Formation of derivatives through substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for esterification reactions.

Major Products

Oxidation: Xylonic acid.

Reduction: Xylitol.

Substitution: Various ester derivatives of xylose.

Wissenschaftliche Forschungsanwendungen

L-[5-13C]xylose is widely used in scientific research due to its labeled carbon atom, which allows for detailed metabolic studies. Some applications include:

Metabolic Pathway Analysis: Used in nuclear magnetic resonance (NMR) spectroscopy to trace metabolic pathways in organisms.

Bioethanol Production: Studied for its role in the fermentation processes of bioethanol production.

Medical Diagnostics: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.

Prebiotic Research: Investigated for its effects on gut microbiota and potential health benefits.

Wirkmechanismus

The mechanism of action of L-[5-13C]xylose involves its metabolism in biological systems. The labeled carbon-13 atom allows researchers to track the molecule through various metabolic pathways using techniques like NMR spectroscopy. This helps in understanding the conversion of xylose to other metabolites, such as xylitol and ethanol, and the involvement of enzymes like xylose isomerase and xylitol dehydrogenase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-xylose: The dextrorotary form of xylose, commonly found in nature.

Xylitol: A sugar alcohol derived from the reduction of xylose.

Xylonic Acid: An oxidation product of xylose.

Uniqueness

L-[5-13C]xylose is unique due to its isotopic labeling, which makes it a valuable tool in metabolic studies. Unlike its unlabeled counterparts, this compound provides detailed insights into metabolic pathways and enzyme activities, making it indispensable in research applications .

Eigenschaften

IUPAC Name |

(3S,4R,5S)-(613C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-FYIUDGNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

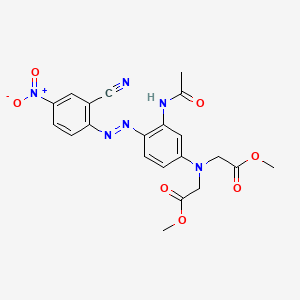

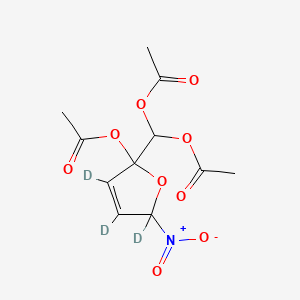

![D-[1-13C]Tagatose](/img/structure/B583990.png)

![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)